Restacorin

Overview

Description

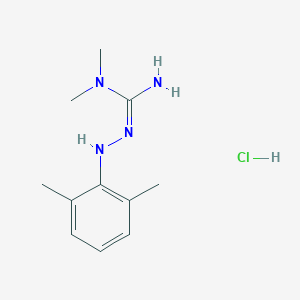

Restacorin, also known as this compound, is a useful research compound. Its molecular formula is C11H19ClN4 and its molecular weight is 242.75 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophysiologic and Hemodynamic Properties

Restacorin, a new antiarrhythmic drug, has been found to exhibit primarily class Ic properties. Studies have highlighted its electrophysiologic effects, including the depression of Vmax and an increase in AH, HV, and QRS duration. This drug does not induce significant side effects and shows a moderate negative inotropic effect in patients with decreased left ventricular function, while not affecting those with normal function (Tuininga et al., 1994).

Impact on Rest and Hemodynamic Studies

While not directly related to this compound, the Restricted Environmental Stimulation Technique (REST) has been investigated for its effects on psychological and psychophysiological processes. Although not connected to this compound's pharmacological action, these studies provide insight into how reduced environmental stimulation can influence human cognitive and affective processes, potentially relevant for conditions treated by this compound (Suedfeld et al., 1994).

Applications in Bed Rest Studies

Research on bed rest studies, primarily used for simulating spaceflight effects, provides a tangential view on the relevance of understanding cardiovascular functions in altered physical states. Such studies have implications for understanding drugs like this compound, which affect cardiovascular dynamics (Pavy‐Le Traon et al., 2007).

Network Pharmacology in Traditional Chinese Medicine

Network pharmacology, while not directly linked to this compound, offers a framework for understanding the multi-target, multi-component therapeutics mode, which could be relevant for analyzing this compound's action in complex biological systems. This approach helps in identifying drug targets and understanding the molecular mechanisms of action (Zhang et al., 2019).

Role in Pharmacology and Drug Development

The development and understanding of antiplatelet drugs highlight the importance of clinical pharmacology in drug development. This includes studies on drugs like this compound, where understanding the pharmacodynamic biomarkers and sophisticated Phase 2 investigations are crucial for successful drug development (Patrono, 2014).

Mechanism of Action

Target of Action

Restacorin, also known as TYB-3823, is an antiarrhythmic agent with primarily class Ic properties . The primary target of this compound is the sodium channel alpha subunit (SCNA) . SCNA plays a crucial role in the initiation and conduction of action potentials in neurons and muscle cells, including cardiac muscle cells .

Mode of Action

This compound interacts with its target, the sodium channel alpha subunit, by blocking it . This blocking action results in a depression of the maximum rate of rise of the action potential upstroke (V-max) and an increase in AH, HV, and QRS duration . These changes in the action potential characteristics are concentration-dependent and rate-dependent .

Biochemical Pathways

The blocking of the sodium channel alpha subunit by this compound affects the action potential characteristics of cardiac cells . This results in changes in the electrophysiological properties of the cells, which can help to stabilize the cardiac rhythm and prevent arrhythmias .

Pharmacokinetics

It’s known that the electrophysiological effects of this compound are concentration-dependent , suggesting that its bioavailability and plasma concentration may influence its therapeutic effects.

Result of Action

The cellular electrophysiological effects produced by this compound in dog cardiac Purkinje fibres best resemble those produced by recognized class Ic antiarrhythmic drugs . Specifically, this compound decreases the maximum rate of rise of the action potential upstroke and action potential amplitude while shortening the action potential duration measured at 90% of repolarization in a concentration-dependent manner .

Biochemical Analysis

Biochemical Properties

Restacorin interacts with various enzymes and proteins in the body, playing a significant role in biochemical reactions. The major electrophysiologic effects of this compound are a depression of V-max and an increase in AH, HV, and QRS duration . These interactions and their nature are crucial to understanding the biochemical role of this compound.

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In subjects with a normal left ventricular function, this compound does not show negative inotropic effects. In patients with a decreased left ventricular function, this compound produces a moderate negative inotropic effect .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Understanding these mechanisms is crucial for comprehending how this compound functions at a molecular level.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are crucial for determining the optimal dosage of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels . Understanding these pathways is crucial for comprehending the metabolic role of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemistry. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Restacorin involves the construction of a tetracyclic core structure through a series of reactions, followed by the attachment of various functional groups.", "Starting Materials": [ "2-methoxyphenol", "but-3-yn-1-ol", "2-methyl-2-butene", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "1,3-dimethyl-2-imidazolidinone", "sodium hydride", "potassium carbonate", "palladium on carbon", "hydrogen gas", "acetic anhydride", "sodium acetate", "acetic acid", "ethyl chloroformate", "triethylamine", "sodium azide", "chloroacetyl chloride", "sodium borohydride", "potassium permanganate", "sodium hydroxide", "acetonitrile", "methanol", "dichloromethane", "diethyl ether", "tetrahydrofuran", "water" ], "Reaction": [ "Step 1: React 2-methoxyphenol with but-3-yn-1-ol in the presence of potassium carbonate and palladium on carbon to form 2-(but-3-yn-1-yloxy)phenol.", "Step 2: React 2-(but-3-yn-1-yloxy)phenol with 2-methyl-2-butene in the presence of palladium on carbon and hydrogen gas to form 6-(2-methyl-2-buten-1-yl)-2-(but-3-yn-1-yloxy)phenol.", "Step 3: React 6-(2-methyl-2-buten-1-yl)-2-(but-3-yn-1-yloxy)phenol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of sodium hydride and 1,3-dimethyl-2-imidazolidinone to form the tetracyclic core structure.", "Step 4: React the tetracyclic core structure with acetic anhydride and sodium acetate in acetic acid to form the acetate derivative.", "Step 5: React the acetate derivative with ethyl chloroformate and triethylamine in dichloromethane to form the carbamate derivative.", "Step 6: React the carbamate derivative with sodium azide in water to form the azide derivative.", "Step 7: React the azide derivative with chloroacetyl chloride in the presence of triethylamine in dichloromethane to form the chloroacetamide derivative.", "Step 8: Reduce the chloroacetamide derivative with sodium borohydride in methanol to form the amine derivative.", "Step 9: Oxidize the amine derivative with potassium permanganate in the presence of sodium hydroxide in water to form the ketone derivative.", "Step 10: React the ketone derivative with acetonitrile in the presence of sodium hydride in tetrahydrofuran to form Restacorin." ] } | |

CAS No. |

100751-82-4 |

Molecular Formula |

C11H19ClN4 |

Molecular Weight |

242.75 g/mol |

IUPAC Name |

2-(2,6-dimethylanilino)-1,1-dimethylguanidine;hydrochloride |

InChI |

InChI=1S/C11H18N4.ClH/c1-8-6-5-7-9(2)10(8)13-14-11(12)15(3)4;/h5-7,13H,1-4H3,(H2,12,14);1H |

InChI Key |

LBTUHNNCEFYFFH-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N/N=C(\N)/N(C)C.Cl |

SMILES |

CC1=C(C(=CC=C1)C)NN=C(N)N(C)C.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NN=C(N)N(C)C.Cl |

| 100751-82-4 | |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

1-(2,6-dimethylphenyl)-4,4-dimethylaminoguanidine HCl GYKI 38233 GYKI-38233 restacorin TYB 3823 TYB-3823 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)